molecular formula C18H23N5O3S B2760175 1-methanesulfonyl-4-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]piperidine CAS No. 2034446-15-4

1-methanesulfonyl-4-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]piperidine

Cat. No.: B2760175
CAS No.: 2034446-15-4
M. Wt: 389.47
InChI Key: UESBHLYIYDVGMZ-UHFFFAOYSA-N
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Description

The compound (1-(methylsulfonyl)piperidin-4-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone is a complex organic molecule. It contains a piperidine ring which is a common structural motif in many pharmaceuticals and other active compounds . The molecule also contains a 1,2,3-triazole ring, which is a five-membered aromatic ring containing two nitrogen atoms and three carbon atoms .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, a library of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives were designed, synthesized and screened for their in vitro cytotoxic activity . Another study reported the successful synthesis of a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to this ring is a methylsulfonyl group. The molecule also contains a 1,2,3-triazole ring and an azetidine ring, which is a four-membered ring containing one nitrogen atom and three carbon atoms .

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis and structural analysis of related compounds, such as those containing arylsulfonyl moieties, have been documented. For example, the synthesis of novel N-phenylpyrazolyl aryl methanones derivatives, including those with arylthio/sulfinyl/sulfonyl groups, has been reported. These compounds have been characterized by various spectroscopic methods and their crystal structures have been elucidated, revealing potential for herbicidal and insecticidal activities (Wang et al., 2015).

  • Another study focused on the synthesis of [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol, demonstrating a detailed structural investigation through X-ray crystallography. This research contributes to the understanding of molecular conformations and intermolecular interactions of sulfonyl-containing compounds (Girish et al., 2008).

Biological Activity and Applications

  • Research on triazole analogues of piperazine, including those with sulfonyl groups, has shown significant antibacterial activity against various human pathogenic bacteria. This indicates the potential of such compounds in developing new antibacterial agents (Nagaraj et al., 2018).

  • The exploration of substituted azetidinones derived from dimer of apremilast, which includes structures related to sulfonyl-containing compounds, sheds light on the design and synthesis of molecules with potential biological and pharmacological activities (Jagannadham et al., 2019).

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, characterization, and potential applications. Given the biological activities observed for similar compounds, this compound could be a potential candidate for drug development .

Biochemical Analysis

Biochemical Properties

The triazole ring in 1-methanesulfonyl-4-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]piperidine is a key structural motif that interacts with various biomolecules. It has high chemical stability and can form hydrogen bonds, contributing to its interactions with enzymes and proteins

Cellular Effects

Triazole derivatives have been reported to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could influence various cellular processes, but specific effects need to be investigated.

Molecular Mechanism

Triazole derivatives are known to interact with various biomolecules through hydrogen bonding and dipole-dipole interactions These interactions could lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level

Properties

IUPAC Name

(1-methylsulfonylpiperidin-4-yl)-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O3S/c1-27(25,26)22-9-7-15(8-10-22)18(24)21-11-16(12-21)23-13-17(19-20-23)14-5-3-2-4-6-14/h2-6,13,15-16H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UESBHLYIYDVGMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)N2CC(C2)N3C=C(N=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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